2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is an organic compound classified under nitriles. This compound features a pyridazine ring that is substituted with a chlorine atom and a para-methylphenyl group attached to an acetonitrile moiety. The structural complexity of this compound makes it of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
The compound can be sourced from various chemical databases, including PubChem, where it is identified by the Chemical Abstracts Service registry number 338752-84-4. It falls under the broader category of heterocyclic compounds, particularly those containing nitrogen in their rings, which are known for diverse biological activities.
The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile typically involves multi-step organic reactions. A potential synthetic route includes:
The industrial production methods would likely optimize these synthetic routes to maximize yield and purity while minimizing costs and environmental impact, potentially employing continuous flow reactors and green chemistry principles .
The molecular structure of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can be represented in various ways, including its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C13H10ClN3/c1-18-10-4-2-9(3-5-10)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3
BNXJYNKMIAFMGY-UHFFFAOYSA-N
This compound has a complex arrangement featuring a chlorinated pyridazine ring which contributes to its chemical reactivity and potential biological interactions .
The reactivity of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can be explored through various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .
The mechanism of action for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is not fully elucidated but is hypothesized based on its structural features:
Further studies are required to clarify its exact mechanisms of action in biological systems .
The physical properties of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in various applications .
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile has potential applications in several fields:
Research into its applications continues as scientists explore its full potential .
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0